2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine
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Overview
Description
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine is an organic compound with the molecular formula C₁₂H₂₇N₅. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperazine+Ethylenediamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: A related compound with similar structural features.
N-(2-Aminoethyl)piperazine: Another derivative of piperazine with comparable properties.
2-(1-Piperazinyl)ethylamine: Shares structural similarities and is used in similar applications
Uniqueness
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine is unique due to its dual piperazine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
107976-34-1 |
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Molecular Formula |
C12H27N5 |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine |
InChI |
InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2 |
InChI Key |
GXXKZNABQGUBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCN2CCNCC2 |
Origin of Product |
United States |
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